molecular formula C7H13ClO2S B13157401 1-(2-Methylcyclopropyl)propane-1-sulfonyl chloride

1-(2-Methylcyclopropyl)propane-1-sulfonyl chloride

Cat. No.: B13157401
M. Wt: 196.70 g/mol
InChI Key: OKCUUXIUNDFYJU-UHFFFAOYSA-N
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Description

1-(2-Methylcyclopropyl)propane-1-sulfonyl chloride is a chemical compound with the molecular formula C₇H₁₃ClO₂S and a molecular weight of 196.69 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(2-Methylcyclopropyl)propane-1-sulfonyl chloride typically involves the reaction of 2-methylcyclopropylmethanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .

Chemical Reactions Analysis

1-(2-Methylcyclopropyl)propane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines, oxidizing agents such as hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2-Methylcyclopropyl)propane-1-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Methylcyclopropyl)propane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. It acts as an electrophile, reacting with nucleophiles to form sulfonamide bonds. This reactivity is crucial in its applications in organic synthesis and modification of biomolecules .

Comparison with Similar Compounds

1-(2-Methylcyclopropyl)propane-1-sulfonyl chloride can be compared with other sulfonyl chlorides such as:

  • Methanesulfonyl chloride
  • Benzenesulfonyl chloride
  • Tosyl chloride

Compared to these compounds, this compound offers unique reactivity due to the presence of the 2-methylcyclopropyl group, which can influence the steric and electronic properties of the molecule .

Properties

Molecular Formula

C7H13ClO2S

Molecular Weight

196.70 g/mol

IUPAC Name

1-(2-methylcyclopropyl)propane-1-sulfonyl chloride

InChI

InChI=1S/C7H13ClO2S/c1-3-7(11(8,9)10)6-4-5(6)2/h5-7H,3-4H2,1-2H3

InChI Key

OKCUUXIUNDFYJU-UHFFFAOYSA-N

Canonical SMILES

CCC(C1CC1C)S(=O)(=O)Cl

Origin of Product

United States

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